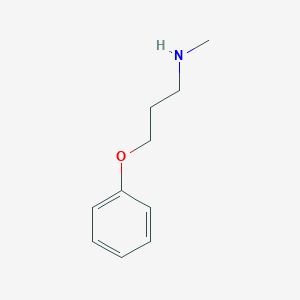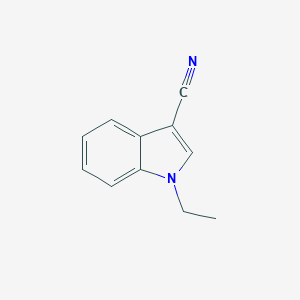
1-Ethyl-1H-indole-3-carbonitrile
Vue d'ensemble
Description
1-Ethyl-1H-indole-3-carbonitrile is a derivative of the indole family, which is a significant scaffold in medicinal chemistry due to its presence in a variety of natural products and pharmaceuticals. The indole ring system is known for its diverse biological activities, and modifications on this core structure can lead to compounds with valuable pharmacological properties.
Synthesis Analysis
The synthesis of indole derivatives can be challenging due to the complexity of the indole ring system. For instance, attempts to synthesize 4-hydroxy-1H-indole-2-carbonitrile, a related compound, required the development of a new reaction sequence involving azide decomposition to form the indole ring, as direct introduction of the 2-cyano functionality was not successful . Similarly, the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, a compound closely related to 1-Ethyl-1H-indole-3-carbonitrile, was achieved by alkylation of a precursor followed by saponification and acidation, yielding the final product in 89.0% yield .
Molecular Structure Analysis
The molecular structure of indole derivatives is often characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, was determined using NMR, ESI-MS, and single-crystal X-ray diffraction, revealing its orthorhombic system . Similarly, the structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was characterized by single-crystal XRD, FTIR, FT-Raman, and NMR spectroscopy .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug synthesis. The conversion of 4-hydroxy-1H-indole-2-carbonitrile to the positive inotrope DPI 201-106 illustrates the potential of indole derivatives to be transformed into biologically active molecules through a series of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. The crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid, for instance, was determined to be orthorhombic with specific cell parameters, and the molecules in the crystal are linked through hydrogen bonds, forming a three-dimensional network . These properties can influence the compound's behavior in biological systems and its suitability for drug development.
Applications De Recherche Scientifique
-
Synthesis of 4-Substituted β-Lactams
-
Biologically Active Indoles
-
Inhibitors of Glycogen Synthase Kinase 3β (GSK-3)
-
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors
-
HIV-1 Integrase Inhibitors
-
Potential DYRK1A Ligands
These applications highlight the versatility and significance of indole-3-carbonitrile in various scientific contexts. If you need further details or have additional questions, feel free to ask! 😊
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that “1-Ethyl-1H-indole-3-carbonitrile” and related compounds may have promising future applications in medicinal and pharmaceutical chemistry.
Propriétés
IUPAC Name |
1-ethylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-13-8-9(7-12)10-5-3-4-6-11(10)13/h3-6,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYGELDKHGSKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351916 | |
| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-1H-indole-3-carbonitrile | |
CAS RN |
128200-45-3 | |
| Record name | 1-ETHYL-1H-INDOLE-3-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30351916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



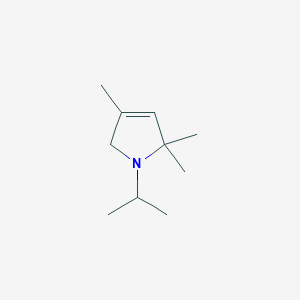
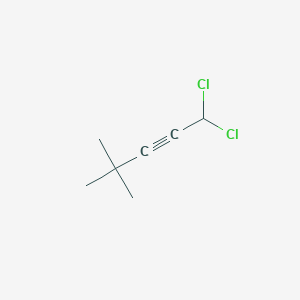
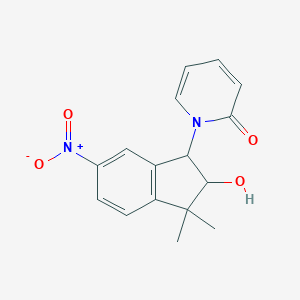

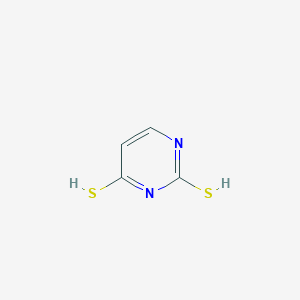
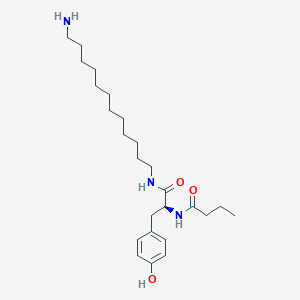
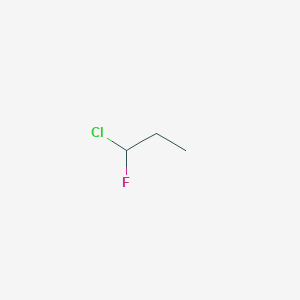
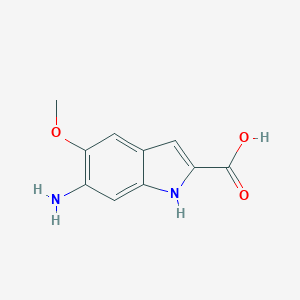
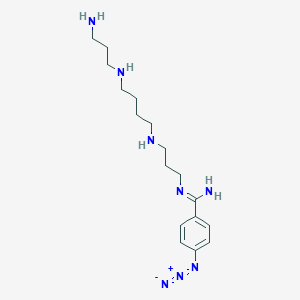
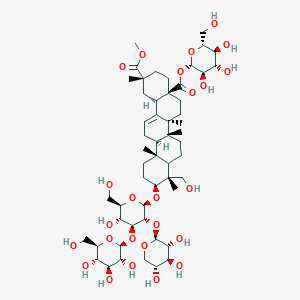
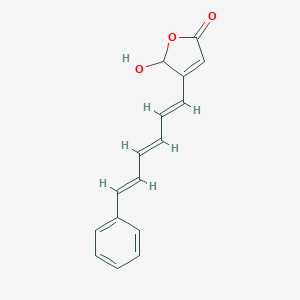

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B145177.png)
